molecular formula C6H8BNO4S B1292025 (4-Aminosulfonylphenyl)boronic acid CAS No. 613660-87-0

(4-Aminosulfonylphenyl)boronic acid

Cat. No. B1292025
M. Wt: 201.01 g/mol
InChI Key: AKSXQPCIAOIJGP-UHFFFAOYSA-N
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Description

(4-Aminosulfonylphenyl)boronic acid, also known as ASPBA, is a boronic acid derivative that has been used in a variety of scientific research applications. It is a small molecule that is highly soluble in both aqueous and organic solvents, making it an ideal reagent for many synthetic and analytical applications. ASPBA has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. It has also been used in a variety of laboratory experiments, owing to its ease of synthesis and its high solubility.

properties

IUPAC Name

(4-sulfamoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4,9-10H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSXQPCIAOIJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625389
Record name (4-Sulfamoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminosulfonylphenyl)boronic acid

CAS RN

613660-87-0
Record name (4-Sulfamoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminosulphonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-t-butylaminosulfonylbenzene boronic acid (500 mg) in TFA (5 mL) was stirred at r.t. for 15 h. The mixture was diluted with ether and the solid material was filtered to provide the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
QY Jiang, X Cui, Y Sun, Z Mao, J Wang, F Chen… - Biosensors and …, 2021 - Elsevier
Caspase-3 and hydrogen peroxide (H 2 O 2 ) are closely associated with numerous diseases, both of them are vital in different physiological and pathological conditions. They are …
Number of citations: 17 www.sciencedirect.com
M Liu, ZQ Zhao, W Fang, S Liu - Bioconjugate Chemistry, 2017 - ACS Publications
Angiography with radiolabeled red blood cells (RBCs) plays an important role in diagnosis and prognosis in vascular diseases. Both in vitro and in vivo methods have been developed …
Number of citations: 10 pubs.acs.org
A Nain-Perez, AF Füchtbauer, L Håversen… - European Journal of …, 2022 - Elsevier
Liver pyruvate kinase (PKL) is a major regulator of metabolic flux and ATP production during liver cell glycolysis and is considered a potential drug target for the treatment of non-…
Number of citations: 7 www.sciencedirect.com
UM Battisti, L Monjas, F Akladios, J Matic, E Andresen… - Pharmaceuticals, 2023 - mdpi.com
The inhibition of liver pyruvate kinase could be beneficial to halt or reverse non-alcoholic fatty liver disease (NAFLD), a progressive accumulation of fat in the liver that can lead …
Number of citations: 1 www.mdpi.com

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